molecular formula C12H18ClNO B3027947 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride CAS No. 1439899-30-5

1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride

Cat. No.: B3027947
CAS No.: 1439899-30-5
M. Wt: 227.73
InChI Key: SEAZONDYRCYJGS-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is known for its unique structure, which includes a cyclopropyl group attached to a methanamine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Methanamine Moiety: The methanamine group is introduced via a nucleophilic substitution reaction, where an amine reacts with a suitable electrophile.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is typically produced in batch reactors, followed by purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
  • 1-(3-Methoxyphenyl)piperazine
  • 1-(3-Methoxyphenyl)cyclopropane-1-methanamine

Uniqueness

1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the methoxyphenyl group enhances its potential interactions with biological targets.

Properties

IUPAC Name

[1-[(3-methoxyphenyl)methyl]cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-11-4-2-3-10(7-11)8-12(9-13)5-6-12;/h2-4,7H,5-6,8-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAZONDYRCYJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-30-5
Record name Cyclopropanemethanamine, 1-[(3-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride
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1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride
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1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride
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1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride
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1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride
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1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride

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